molecular formula C13H6I4O3 B585445 3,5,3',5'-Tetraiodo Thyroaldehyde-13C6 CAS No. 1346601-51-1

3,5,3',5'-Tetraiodo Thyroaldehyde-13C6

Cat. No.: B585445
CAS No.: 1346601-51-1
M. Wt: 723.76
InChI Key: XXHLJTORMPKPTC-NNONGNGPSA-N
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Chemical Reactions Analysis

3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5,3’,5’-Tetraiodo Thyroaldehyde-13C6 involves its interaction with thyroid hormone receptors and enzymes involved in thyroid hormone metabolism. The compound mimics the action of natural thyroid hormones, influencing metabolic pathways related to carbohydrate and lipid catabolism . The molecular targets include thyroid hormone receptors and deiodinases, which convert thyroxine to its active form, triiodothyronine .

Comparison with Similar Compounds

Properties

CAS No.

1346601-51-1

Molecular Formula

C13H6I4O3

Molecular Weight

723.76

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde

InChI

InChI=1S/C13H6I4O3/c14-8-3-7(4-9(15)12(8)19)20-13-10(16)1-6(5-18)2-11(13)17/h1-5,19H/i3+1,4+1,7+1,8+1,9+1,12+1

InChI Key

XXHLJTORMPKPTC-NNONGNGPSA-N

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C=O

Synonyms

4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde-13C6; 

Origin of Product

United States

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